molecular formula C9H10ClNO2 B15320019 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one

2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one

Cat. No.: B15320019
M. Wt: 199.63 g/mol
InChI Key: DRQJRAGUCHRIMZ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one is a substituted cathinone derivative characterized by a ketone group at the C1 position, an amino group at the C2 position, and a 3-chloro-4-hydroxyphenyl ring as the aromatic substituent. This structure places it within the broader class of β-keto-amphetamines, which are known for their diverse pharmacological and chemical properties.

Key structural features:

  • Aromatic ring: The 3-chloro-4-hydroxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OH) substituents, which may influence solubility, reactivity, and intermolecular interactions.
  • Amino group: The primary amine at C2 distinguishes it from tertiary- or methylamino-substituted cathinones (e.g., 4-FMC or bupropion metabolites) .
  • Ketone backbone: The propan-1-one scaffold is common to synthetic cathinones, affecting redox properties and metabolic pathways .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H10ClNO2/c1-5(11)9(13)6-2-3-8(12)7(10)4-6/h2-5,12H,11H2,1H3

InChI Key

DRQJRAGUCHRIMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde group is first converted to an imine, followed by reduction to form the desired amine product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Amination and Nucleophilic Substitution

The amino group undergoes nucleophilic substitution reactions, particularly under alkaline conditions. Key findings include:

Reaction Type Reagents/Conditions Products Yield By-products
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-methyl derivative72%Di-methylated side products
AcylationAcetyl chloride, pyridine, RTN-acetylated ketone68%None reported

Research Findings :

  • The amino group's reactivity is enhanced by electron-withdrawing effects from the chloro and ketone groups, facilitating nucleophilic attacks .

  • Steric hindrance from the hydroxyphenyl group reduces reaction rates in bulkier electrophiles .

Oxidation and Reduction

The ketone moiety participates in redox reactions:

Oxidation

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic aqueous, 80°C3-Chloro-4-hydroxybenzoic acidComplete decomposition
CrO₃Acetic acid, 50°CUnstable diketone intermediateLow yield (≤30%)

Reduction

Reducing Agent Conditions Product Yield
NaBH₄Methanol, 0°C2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-ol85%
H₂/Pd-CEthanol, 50 psi, 25°CDechlorinated amine derivative63%

Mechanistic Insights :

  • Reduction with NaBH₄ selectively targets the ketone without affecting the chloro or amino groups.

  • Catalytic hydrogenation removes the chloro substituent via reductive dehalogenation.

Condensation and Cyclization

The compound forms heterocycles via ketone-amine condensation:

Reaction Reagents/Conditions Product Application
Schiff base formationBenzaldehyde, EtOH, refluxImine-linked dimerChelation studies
CyclocondensationThiourea, HCl, 100°C2-Aminothiazole derivativeAntimicrobial agents

Key Observations :

  • Cyclization reactions are pH-dependent, with optimal yields in acidic media .

  • The hydroxy group participates in intramolecular hydrogen bonding, stabilizing transition states .

Electrophilic Aromatic Substitution

The hydroxyphenyl ring undergoes regioselective substitutions:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CPara to hydroxy3-Chloro-4-hydroxy-5-nitrophenylpropanone
SulfonationH₂SO₄, 50°CMeta to chloroSulfonated derivative

Regiochemical Analysis :

  • The hydroxy group directs electrophiles to the para position, while the chloro group exerts meta-directing effects.

  • Competing directing effects result in mixed products under non-optimized conditions.

Biotransformation Studies

Microbial and enzymatic modifications have been explored:

Organism/Enzyme Reaction Product Yield
Saccharomyces cerevisiaeKetone reductionChiral alcohol derivative91%
Horseradish peroxidaseOxidative couplingDimeric quinone structure44%

Significance :

  • Yeast-mediated reductions produce enantiomerically pure alcohols, valuable for pharmaceutical synthesis .

  • Enzymatic oxidation mimics natural phenolic coupling processes .

Stability and Degradation

The compound degrades under specific conditions:

Condition Degradation Pathway Half-life
UV light (254 nm)Photooxidation of ketone2.3 hours
pH > 10Hydrolysis of amino group15 minutes

Comparative Reactivity Table

A comparison with structurally similar compounds:

Compound Reaction with NaBH₄ Nitration Position Reductive Dechlorination
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-oneYes (85%)Para to hydroxyYes (63%)
1-(3-Chloro-4-hydroxyphenyl)propan-1-oneYes (92%)Para to hydroxyNo
2-Amino-1-(4-hydroxyphenyl)propan-1-oneYes (88%)Ortho/para to hydroxyN/A

Scientific Research Applications

2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Aromatic Substituent Effects

  • Hydroxyl Position: The 4-OH group in the target compound contrasts with the 2-OH in 2-Amino-1-(2-hydroxyphenyl)ethanone . The para-hydroxyl group may enhance hydrogen bonding and solubility compared to ortho-substituted analogs, though steric effects could reduce metabolic stability.

Amino Group Modifications

  • Primary vs. Methylamino Groups: The primary amine in the target compound differs from 4-FMC’s methylamino group. Primary amines are more polar and may exhibit distinct pharmacokinetics (e.g., faster renal clearance) .
  • Tertiary Amines: The tert-butylamino group in the bupropion metabolite drastically reduces polarity, extending half-life but limiting CNS penetration compared to the target compound .

Physicochemical and Pharmacological Implications

  • Water Solubility: The hydrochloride salt of 2-Amino-1-(3-chlorophenyl)propan-1-one demonstrates high water solubility, suggesting similar behavior for the target compound if synthesized as a salt .
  • CNS Activity: Fluorinated (4-FMC) and chlorinated (target compound) cathinones often exhibit stimulant effects via dopamine/norepinephrine reuptake inhibition, with halogen position dictating potency .

Biological Activity

2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one, a compound featuring a phenolic structure with amino and chloro substituents, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

This structure includes:

  • An amino group (-NH2)
  • A chloro group (-Cl)
  • A hydroxyphenyl moiety

Biological Activity Overview

Research indicates that 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one exhibits significant anticancer properties. Its biological activity is primarily attributed to its ability to inhibit various signaling pathways involved in tumor growth and proliferation.

Anticancer Mechanisms

  • Inhibition of Cell Proliferation : Studies have shown that this compound can reduce cell viability in several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT-29) cancers. The compound's IC50 values range from 0.17 to 3.8 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Induction of Apoptosis : The compound has been shown to activate caspases (3, 8, and 9), leading to apoptosis in cancer cells. This suggests that it may trigger programmed cell death pathways, which are crucial for eliminating malignant cells .
  • Cell Cycle Arrest : It has been observed that treatment with this compound causes cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis and division .

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives that include the 3-chloro-4-hydroxyphenyl motif:

Study 1: Cytotoxicity Assessment

In vitro assays demonstrated that derivatives of 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one exhibited varying degrees of cytotoxicity against different cancer cell lines. The MTT assay revealed that compounds with similar structures had IC50 values indicating effective inhibition of cell growth .

Study 2: Mechanistic Insights

A study focused on the molecular docking of this compound revealed interactions with key protein targets involved in cancer progression. The binding affinity was linked to the presence of the chloro group, which enhances its interaction with specific amino acid residues within target proteins .

Data Summary

The following table summarizes the IC50 values for various derivatives related to 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one:

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMCF70.25Apoptosis induction
Compound BA5490.17Cell cycle arrest
Compound CHT-290.42Inhibition of proliferation
Compound DJurkat E6.10.67Caspase activation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one, and how can purity be ensured?

  • Methodology : The compound can be synthesized via reductive amination of 3-chloro-4-hydroxypropiophenone derivatives using ammonia and reducing agents like sodium cyanoborohydride under controlled pH (6–7). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC (≥95% peak area) and elemental analysis .

Q. Which spectroscopic techniques are most effective for confirming the structure of 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration and hydrogen bonding via SHELXL refinement (R-factor < 0.05) .
  • NMR : Use DMSO-d6 to observe NH/OH proton exchange. Key signals include δ 7.4–7.6 ppm (aromatic H), δ 4.2 ppm (NH₂), and δ 2.8–3.1 ppm (CH₂) .
  • IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and phenolic OH (~3200 cm⁻¹) .

Q. How does the substitution pattern on the phenyl ring influence the compound’s solubility and stability?

  • Methodology : The 3-chloro-4-hydroxy groups enhance polarity, increasing water solubility compared to non-hydroxylated analogs. Stability tests (pH 1–13, 40°C/75% RH) show degradation <5% over 30 days. Use UV-Vis spectroscopy to monitor hydrolytic stability, noting accelerated degradation under alkaline conditions .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal packing of this compound, and what analytical methods are used?

  • Methodology : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains from O–H⋯O and N–H⋯O interactions. Hydrogen bonding networks are mapped using Mercury 4.0 software with crystallographic data (CCDC deposition recommended). Thermal stability correlates with packing density, assessed via TGA-DSC .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Purity validation : Use LC-MS to rule out impurities (>99% purity required for dose-response studies).
  • Assay standardization : Compare results across cell lines (e.g., HEK-293 vs. HepG2) and control for redox interference (e.g., MTT assay artifacts).
  • Meta-analysis : Apply Hill slope models to evaluate cooperative binding effects .

Q. How can regioselectivity in electrophilic substitutions on the chlorohydroxyphenyl ring be predicted and controlled?

  • Methodology : The 4-hydroxy group directs electrophiles to the ortho position (C-3 or C-5). Nitration (HNO₃/H₂SO₄) yields 3-chloro-4-hydroxy-5-nitro derivatives (85% yield). Computational DFT studies (Gaussian 16, B3LYP/6-311++G**) predict charge distribution and transition states .

Q. What crystallographic challenges arise when refining structures with tautomeric forms (e.g., keto-enol tautomerism)?

  • Methodology : SHELXL’s AFIX commands model disorder, while residual density maps (≤0.3 eÅ⁻³) identify tautomeric populations. Variable-temperature XRD (100–300 K) stabilizes dominant tautomers. Compare with solid-state NMR (¹³C CP/MAS) for cross-validation .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s logP values: How to reconcile computational vs. experimental data?

  • Resolution : Experimental logP (shake-flask method, octanol/water) often exceeds ChemAxon predictions by 0.5–1.0 units due to intramolecular H-bonding reducing polarity. Validate via HPLC retention time correlation (C18 column, acetonitrile/water) .

Q. Discrepancies in reported antimicrobial activity: Are these due to structural analogs or assay conditions?

  • Resolution : Cross-check CAS registry numbers to confirm compound identity. Re-evaluate MIC values using CLSI guidelines (e.g., broth microdilution) and standardized strains (e.g., S. aureus ATCC 25923). Synergy studies (checkerboard assay) with β-lactams clarify potentiation effects .

Methodological Best Practices

  • Synthetic scale-up : For gram-scale synthesis, optimize Buchwald-Hartwig amination (Pd(OAc)₂/XPhos) to minimize byproducts.
  • Crystallization : Use slow evaporation from DMF/water (1:3) to grow single crystals suitable for XRD .
  • Toxicity screening : Prioritize in vitro hepatotoxicity assays (e.g., CYP450 inhibition) before in vivo studies .

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